molecular formula C14H13ClN4O B2786916 1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide CAS No. 1333850-58-0

1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B2786916
CAS RN: 1333850-58-0
M. Wt: 288.74
InChI Key: KKTOHTTUUQZYDI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide involves the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. Additionally, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects and has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide in lab experiments include its potential applications in various scientific research areas, its ability to inhibit the activity of certain enzymes and proteins, and its neuroprotective effects. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide. These include:
1. Further studies to determine its safety and efficacy in treating various diseases.
2. Studies to determine its potential applications in other scientific research areas such as microbiology and genetics.
3. Development of more efficient synthesis methods for the compound.
4. Studies to determine its potential as a therapeutic agent for neurodegenerative diseases.
5. Studies to determine its potential as a chemotherapeutic agent for various types of cancer.
In conclusion, 1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide is a chemical compound that has shown promising results in various scientific research areas. Its potential applications in cancer research, neurology, and immunology make it a compound of interest for further studies. However, its potential toxicity and the need for further studies to determine its safety and efficacy are limitations that need to be addressed.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile with ethyl hydrazinecarboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to form the final product.

Scientific Research Applications

1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various scientific research areas such as cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells and has been studied as a potential treatment for glioblastoma multiforme, a type of brain cancer. Additionally, it has been shown to have anti-inflammatory effects and has potential applications in treating autoimmune diseases.

properties

IUPAC Name

1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-2-13-12(14(20)17-7-6-16)9-18-19(13)11-5-3-4-10(15)8-11/h3-5,8-9H,2,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTOHTTUUQZYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide

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